Ltd4

Catalog No.
S11175162
CAS No.
M.F
C25H40N2O6S
M. Wt
496.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ltd4

Product Name

Ltd4

IUPAC Name

(5R,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

Molecular Formula

C25H40N2O6S

Molecular Weight

496.7 g/mol

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21+,22+/m0/s1

InChI Key

YEESKJGWJFYOOK-OJMWQDIMSA-N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N

Leukotriene D4 (LTD4) is a lipid mediator derived from arachidonic acid, classified within the cysteinyl leukotrienes family, which also includes leukotriene C4 and leukotriene E4. This compound plays a significant role in the inflammatory response, particularly in conditions such as asthma and allergic reactions. LTD4 induces smooth muscle contraction, leading to bronchoconstriction and vasoconstriction, and increases vascular permeability, which contributes to its role in inflammation and allergy responses .

That modify its structure and biological activity:

  • Oxidation: This compound can be oxidized to form various metabolites.
  • Reduction: Reduction reactions can alter functional groups within LTD4.
  • Substitution: Substitution reactions can occur at specific sites on the molecule, impacting its biological effects.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under mild conditions to maintain the integrity of the molecule .

LTD4 is recognized for its potent biological activity, particularly as a bronchoconstrictor. Studies have shown that inhaled LTD4 causes rapid bronchoconstriction in humans, with effects that peak within 2 to 3 minutes and can last for up to 30 minutes. Asthmatic individuals exhibit significantly higher sensitivity to LTD4 compared to normal subjects, making it a critical factor in asthma pathophysiology . The compound binds primarily to cysteinyl leukotriene receptors CysLT1 and CysLT2, triggering intracellular signaling pathways that lead to inflammation and immune responses .

The synthesis of LTD4 primarily involves enzymatic conversion from arachidonic acid through the 5-lipoxygenase pathway. Key steps include:

  • Formation of leukotriene A4 (LTA4) via the action of 5-lipoxygenase.
  • Conversion of LTA4 into leukotriene C4 (LTC4) by LTC4 synthase.
  • Further enzymatic conversion of LTC4 leads to the formation of LTD4.

Industrial production often employs biotechnological methods, including recombinant DNA technology to produce necessary enzymes in large quantities, followed by controlled conversion processes .

LTD4 has diverse applications across various fields:

  • Chemistry: It serves as a model compound for studying lipid mediators and their roles in inflammation.
  • Biology: Researchers investigate its effects on cell signaling and immune responses.
  • Medicine: LTD4 is a target for drug development, particularly for treating asthma and allergic rhinitis through the use of leukotriene receptor antagonists.
  • Industry: In pharmaceuticals, LTD4 and its analogs are utilized in developing new therapeutic agents and diagnostic tools for inflammatory diseases .

Studies on LTD4 interactions focus on its binding affinity to cysteinyl leukotriene receptors. This binding activates several intracellular pathways, including phospholipase C and protein kinase C pathways, which are crucial for mediating its biological effects such as smooth muscle contraction and immune cell recruitment . Research also explores how variations in receptor expression influence individual responses to LTD4, particularly in asthmatic patients.

Several compounds share structural similarities or biological functions with LTD4. Here are some notable examples:

CompoundDescriptionUnique Features
Leukotriene C4Precursor to LTD4; involved in similar inflammatory processesDirectly converted into LTD4
Leukotriene E4Metabolite of LTD4; plays roles in asthmaLess potent than LTD4 but involved in similar pathways
Leukotriene B4Another product of LTA4; primarily involved in immune responseMore potent chemotactic agent than LTD4
Arachidonic AcidPrecursor fatty acid for all leukotrienesEssential fatty acid that initiates leukotriene synthesis

LTD4 is unique due to its specific receptor interactions and pronounced effects on bronchoconstriction compared to other leukotrienes, making it a critical target for therapeutic interventions in respiratory diseases .

Leukotriene D4 (C25H40N2O6S) is a lipid-derived mediator with a molecular weight of 496.7 g/mol. Its structure comprises a 20-carbon polyunsaturated fatty acid backbone featuring:

  • A conjugated triene system (7E,9E,11Z,14Z)
  • A 5(S)-hydroxyl group
  • A 6(R)-S-cysteinylglycine substituent.

The stereochemistry of LTD4 is critical for its bioactivity. The trans orientation of the triene system and the cis configuration at the 14-position ensure proper interaction with cysteinyl leukotriene receptors (CysLT1R and CysLT2R). Structural analogs such as 11-trans-LTD4 (PubChem CID: 5283135) demonstrate reduced potency due to altered double-bond geometry.

Table 1: Key Structural Properties of LTD4

PropertyValue/Description
Molecular FormulaC25H40N2O6S
Molecular Weight496.7 g/mol
IUPAC Name(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Key Functional GroupsHydroxyl, cysteinylglycine, triene

Historical Context of Cysteinyl Leukotriene Discovery

The identification of LTD4 originated from research on slow-reacting substance of anaphylaxis (SRS-A). In 1979, Bengt Samuelsson’s team at the Karolinska Institute elucidated the structure of SRS-A as a mixture of LTC4, LTD4, and LTE4. Key milestones include:

  • 1979: Structural confirmation of LTC4 via comparison with synthetic analogs.
  • 1980s: Characterization of LTD4 as a metabolite of LTC4 via γ-glutamyltranspeptidase activity.
  • 1985: Demonstration of LTD4’s bronchoconstrictive effects in guinea pig models.

The development of antagonists like LTD4 antagonist 1 (Ki: 0.57 nM) and LY290154 provided tools to dissect its pharmacological roles.

Physiological and Pathophysiological Significance

Receptor Interactions and Signaling

LTD4 binds preferentially to CysLT1R, a G-protein-coupled receptor (GPCR) linked to:

  • Increased intracellular calcium flux
  • Activation of mitogen-activated protein kinases (MAPKs)
  • Enhanced vascular permeability and smooth muscle contraction.

Table 2: Receptor Affinities of Cysteinyl Leukotrienes

LigandCysLT1R Affinity (Ki)CysLT2R Affinity (Ki)
LTD41–10 nM10–100 nM
LTC4100–1000 nM1–10 nM
LTE4>10,000 nM>10,000 nM

Data derived from .

Role in Asthma and Inflammation

LTD4 contributes to asthma through:

  • Bronchoconstriction: 100–1000x more potent than histamine in airway smooth muscle contraction.
  • Mucosal Edema: Enhances vascular permeability at 10^−5 M, comparable to histamine.
  • Inflammatory Cell Recruitment: Promotes eosinophil and neutrophil infiltration via CCL17 chemokine induction.

Interstitial Transport Modulation

In guinea pig trachea, LTD4 increases interstitial albumin transport by 300%, a effect mediated via cyclooxygenase-dependent prostanoid synthesis.

High-field nuclear-magnetic-resonance parameters

Proton nuclear-magnetic-resonance spectra acquired at 400 MHz in deuterium oxide (pH ≈ 9) establish the first-order chemical shifts, vicinal coupling constants, longitudinal relaxation times, and steady-state nuclear Overhauser enhancements that define the solution ensemble of Leukotriene D4 [1]. Key numerical values are reproduced in Table 1.

Proton siteδ (ppm)³J (Hz) to vicinal partner(s)T₁ᴺˢ (ms)nOe to partner(s)
H-65.9910.1 (H-7)4106% ↔ H-8,9
H-75.6610.1 (H-6), 10.4 (H-8)3954% ↔ H-8,9
H-85.4410.4 (H-7), 11.2 (H-9)3856% ↔ H-10
H-105.3811.2 (H-11)3604.5% ↔ H-12
H-125.288.5 (H-13)3407.7% ↔ H-13
H-132.7833011% ↔ H-14
H-213.237.1 (H-22), 5.4 (H-22´)370none

Table 1 Selected one-dimensional NMR observables for Leukotriene D4 in D₂O at 298 K [1].

Karplus and Overhauser-driven rotamer analysis

Coupling constants of ≈ 10 Hz across the C6–C7, C8–C9 and C10–C11 single bonds require transoid geometries of the adjacent double bonds, locking the C6–C12 triene in an all-trans arrangement [1]. Karplus fits combined with non-selective T₁ relaxation and intramolecular nOe constraints converge on a dominant gauche rotamer (g⁺) around C5–C6, placing the C4 methylene and C7 methine antiperiplanar and minimizing steric clash with the cysteinyl arm [1].

For the C12–C13 junction, two populated rotamers (χ ≈ 150° and χ ≈ 30°) satisfy the 8.5 Hz H12–H13 coupling and the 7.7% H12↔H13 nOe, reducing steric hindrance between the ω-3 polyene and the terminal glycine [1]. Rotation about the C21–C22 bond of the cysteinyl glycine is not dictated by the lipid core; model dipeptide studies indicate a three-state distribution (≈ 25% S-trans to carbonyl, 33% S-trans to amino, 42% S-trans to H-22) that reproduces the 7.1 / 5.4 Hz geminal pattern in Leukotriene D4 [1].

Global molecular shape in water

Applying a 0.33 ns isotropic reorientational correlation time—optimized to fit all T₁ and nOe data—yields a mean end-to-end distance of ≈ 21 Å for the extended triene, with the cysteinyl branch folding back to lie roughly parallel to the polyene plane [1]. The aqueous ensemble is therefore amphipathically biased: a hydrophobic linear spine flanked by a hydrophilic, bifurcated carboxylate head that remains solvent-exposed.

Cryo-Electron-Microscopy Insights into the Active Leukotriene D4–Cysteinyl Leukotriene Receptor Type 2 Complex Architecture

Overall arrangement of the ternary signaling complex

Single-particle cryo-electron microscopy at 3.15 Å resolution captures human cysteinyl leukotriene receptor type 2 bound to full-length Leukotriene D4 and stabilized by a heterotrimeric G-alpha-q protein [2] [3] [4]. The activated seven-transmembrane fold opens a 12 Å-wide cleft between transmembrane helices 4 and 5 that serves as the entry channel for the lipid ligand [2].

Lateral ingress and rocker-switch activation

Density for the acyl tail traces a path parallel to the membrane, indicating that Leukotriene D4 accesses its pocket directly from the lipid bilayer rather than via the extracellular vestibule [2]. Closure of the gate is prevented by concerted rotation of the conserved “toggle” phenylalanine at position 6.48 and outward displacement of helix 6, hallmarks of class-A G-protein–coupled receptor activation [2]. Notably, transmembrane helix 3 pivots 6° toward the bundle core, positioning arginine 3.33 to sense the ligand’s branch point and initiate G-protein recruitment [2].

Hydrogen-bond network around the polar head

Within the orthosteric pocket, both carboxylate termini of Leukotriene D4 are anchored by a hydrogen-bond matrix spanning extracellular loop 2 and residues on helices 2, 3 and 7 [2]. Table 2 lists the primary contacts resolved in the structure.

Leukotriene D4 atomReceptor residue (Ballesteros-Weinstein)Interaction typeDistance (Å)
Glycine carboxylate OεArginine 2.60Salt bridge2.8
Glycine carboxylate OδTyrosine 3.33Hydrogen bond3.1
Cysteinyl carboxylate OεArginine 1.31Salt bridge2.9
Cysteinyl carboxylate OδTyrosine 1.35Hydrogen bond3.0
Cysteinyl carboxylate OδTyrosine 2.64Hydrogen bond3.2
Cysteinyl carboxylate OεGlutamine 7.32Hydrogen bond3.3

Table 2 Polar interactions stabilizing Leukotriene D4 in cysteinyl leukotriene receptor type 2 [2] [4].

Functional consequences

Mutation of arginine 2.60, tyrosine 3.33 or glutamine 7.32 individually reduces agonist potency by >10-fold in inositol-phosphate accumulation assays, confirming that the polar pocket—not the hydrophobic channel—governs affinity and efficacy [2] [5]. The branched, dual-carboxylate topology of Leukotriene D4 thus matches a pre-organized receptor cavity whose depth and electrostatics favor simultaneous capture of both termini.

Polar Pocket Topology for Branched Carboxylate Recognition

Architectural principles

Both cysteinyl leukotriene receptors share a signature constellation of positively charged or hydrogen-bond-competent residues positioned at the base of the TM4–TM5 gate [6]. Comparative structural analysis reveals three design rules:

  • Dual arginine/lysine anchors on helices 2 and 3 provide salt-bridge partners for the glycine carboxylate, creating an initial electrostatic “funnel.”
  • Auxiliary tyrosines on helices 1 and 2 donate hydrogen bonds that rigidify the cysteinyl arm and counter-rotate the ligand into a C-shaped pose.
  • A glutamine or asparagine on helix 7 completes a three-point clamp that discriminates di-carboxylate lipids from mono-carboxylates.

Quantitative topology comparisons

The solvent-accessible surface areas (SASAs) for charged side chains lining the pocket were computed from the cryo-electron-microscopy model for cysteinyl leukotriene receptor type 2 and from a high-resolution (2.5 Å) crystal structure of the antagonist-bound cysteinyl leukotriene receptor type 1 [6].

ReceptorTotal polar SASA in pocket (Ų)Net pocket chargeVolume enclosed by 1.4 Šprobe (ų)
Cysteinyl leukotriene receptor type 2245+2540
Cysteinyl leukotriene receptor type 1198+1460

Table 3 Topological metrics extracted with POCASA 1.1 from PDB 9IXX and PDB 6RZ4 [4] [6].

The larger polar surface and higher positive charge of the cysteinyl leukotriene receptor type 2 cavity rationalize its equimolar affinity for Leukotriene C4 and Leukotriene D4, whose peptide backbones bear three acid groups, whereas cysteinyl leukotriene receptor type 1 prefers Leukotriene D4 with a single glycine over Leukotriene C4 with glutathione [6] [7].

Comparative Analysis of Leukotriene D4 Binding to Cysteinyl Leukotriene Receptor Type 1 versus Type 2

Common anchoring motifs

Docking of Leukotriene D4 into the antagonist-derived cysteinyl leukotriene receptor type 1 model identifies an identical glycine-terminal salt bridge with arginine 2.60 and hydrogen bond to tyrosine 3.33—paralleling the cysteinyl leukotriene receptor type 2 arrangement [6]. Both receptors therefore rely on a conserved “arginine-tyrosine clamp” to pin the α-carboxylate [6].

Divergent recognition of the cysteinyl arm

In cysteinyl leukotriene receptor type 1 the distal carboxylate forms a triad with arginine 1.31, tyrosine 1.35 and tyrosine 2.64, but glutamine 7.32 contributes only a weak contact [6]. In cysteinyl leukotriene receptor type 2, the equivalent glutamine 7.32 (identical numbering) hydrogen-bonds in 99% of cryo-electron-microscopy frames, adding an extra anchor that explains the receptor’s broader ligand scope [2].

Interaction partner (second carboxylate)Type 1 contact frequency (%)Type 2 contact frequency (%)
Arginine 1.318582
Tyrosine 1.357073
Tyrosine 2.646871
Glutamine 7.322294

Table 4 Molecular-dynamics–derived contact occupancies over 500 ns trajectories using CHARMM36m force field [6] [2].

Binding thermodynamics

Isothermal titration calorimetry performed on detergent-purified receptor cores reports a dissociation constant of 1.8 nM for Leukotriene D4 at cysteinyl leukotriene receptor type 1, driven by an enthalpic contribution of −13.4 kcal mol⁻¹ [8]. For cysteinyl leukotriene receptor type 2, microscale thermophoresis yields 3.2 nM with a smaller enthalpic term (−10.6 kcal mol⁻¹) but a more favorable entropy, consistent with the additional hydrogen bond network tightening but also restricting ligand motion [2] [5].

Structural origin of signaling bias

Helix-6 outward displacement is 6.8 Å in cysteinyl leukotriene receptor type 2 but only 5.4 Å in cysteinyl leukotriene receptor type 1 when modeled with full agonist, a difference mirrored in G-protein coupling efficiency (half-maximal inositol-phosphate production at 0.46 nM versus 1.3 nM, respectively) [2] [6]. The deeper polar pocket of cysteinyl leukotriene receptor type 2 therefore transduces a steeper conformational wave, explaining reports that Leukotriene D4 elicits stronger endothelial permeability and tissue-factor induction through cysteinyl leukotriene receptor type 2 [9] [10].

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

496.26070817 g/mol

Monoisotopic Mass

496.26070817 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-08-2024

Explore Compound Types